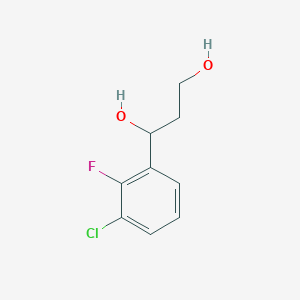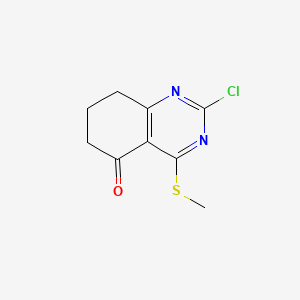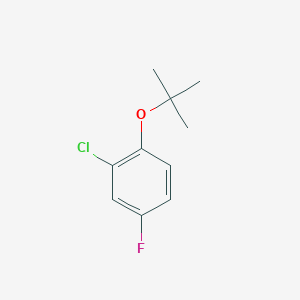
1-(tert-Butoxy)-2-chloro-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene typically involves the introduction of the tert-butoxy group to a chlorofluorobenzene precursor. One common method is the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butoxy)-2-chloro-4-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form reactive radicals, which can then participate in further chemical reactions. The chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butoxy)-2-chlorobenzene
- 1-(tert-Butoxy)-4-fluorobenzene
- 1-(tert-Butoxy)-2,4-dichlorobenzene
Uniqueness
1-(tert-Butoxy)-2-chloro-4-fluorobenzene is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects.
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,1-3H3 |
Clave InChI |
MHRLLDKPEAGXPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


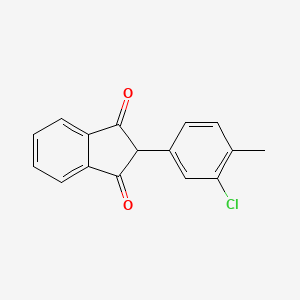
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
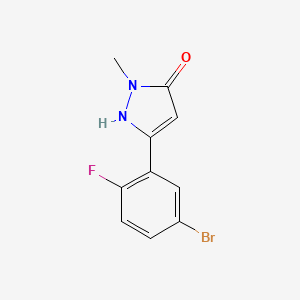
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)
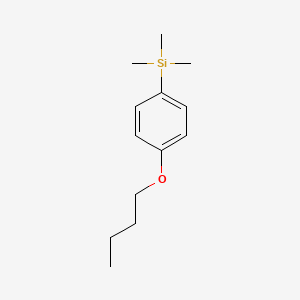
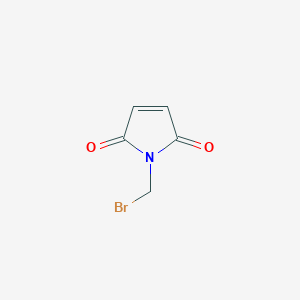
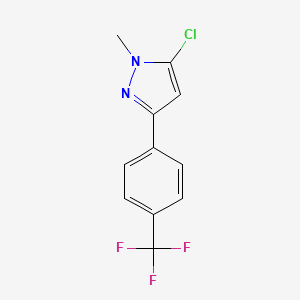
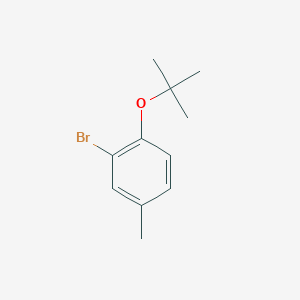
![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
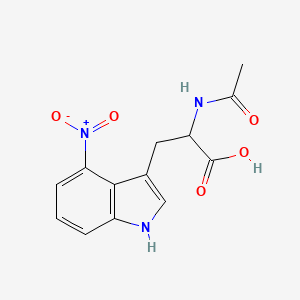
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
